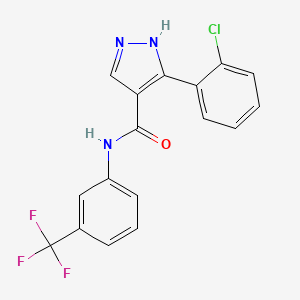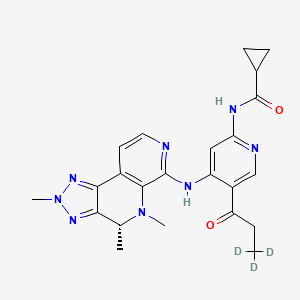
Tyk2-IN-18-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyk2-IN-18-d3 is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase family. This compound is primarily used in scientific research to study autoimmune diseases and inflammatory conditions. This compound has shown significant potential in modulating immune responses by inhibiting the signaling pathways of cytokines such as interleukin-23 and type I interferons .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyk2-IN-18-d3 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反应分析
Types of Reactions
Tyk2-IN-18-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
科学研究应用
Tyk2-IN-18-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of TYK2 inhibitors and to develop new therapeutic agents.
Biology: Employed in cellular and molecular biology studies to investigate the role of TYK2 in immune signaling pathways and cytokine responses.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting TYK2 and related pathways
作用机制
Tyk2-IN-18-d3 exerts its effects by selectively inhibiting the activity of tyrosine kinase 2. It binds to the regulatory domain of TYK2, preventing its activation and subsequent signaling through cytokine receptors. This inhibition disrupts the downstream signaling pathways of interleukin-23 and type I interferons, leading to reduced inflammation and immune responses. The molecular targets and pathways involved include the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in immune regulation .
相似化合物的比较
Similar Compounds
Deucravacitinib: Another selective TYK2 inhibitor with a similar mechanism of action, used in the treatment of autoimmune diseases.
Brepocitinib: A TYK2 inhibitor that binds to the active site in the catalytic domain, used in research on inflammatory diseases.
PF-06826647:
Uniqueness
Tyk2-IN-18-d3 is unique due to its high selectivity for TYK2 and its ability to inhibit cytokine signaling pathways with minimal off-target effects. This selectivity makes it a valuable tool in research and potential therapeutic applications, offering advantages over other TYK2 inhibitors that may have broader activity and associated side effects .
属性
分子式 |
C23H26N8O2 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
N-[5-(3,3,3-trideuteriopropanoyl)-4-[[(4R)-2,4,5-trimethyl-4H-triazolo[4,5-c][1,7]naphthyridin-6-yl]amino]pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C23H26N8O2/c1-5-17(32)15-11-25-18(27-23(33)13-6-7-13)10-16(15)26-22-21-14(8-9-24-22)20-19(12(2)30(21)3)28-31(4)29-20/h8-13H,5-7H2,1-4H3,(H2,24,25,26,27,33)/t12-/m1/s1/i1D3 |
InChI 键 |
DCIRJCDOGCAJNJ-LBBMYNEISA-N |
手性 SMILES |
[2H]C([2H])([2H])CC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N([C@@H](C4=NN(N=C34)C)C)C)NC(=O)C5CC5 |
规范 SMILES |
CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(C(C4=NN(N=C34)C)C)C)NC(=O)C5CC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


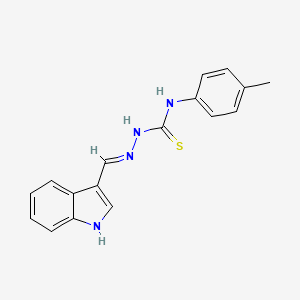
![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)
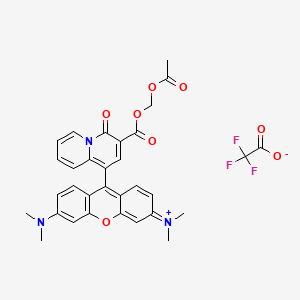
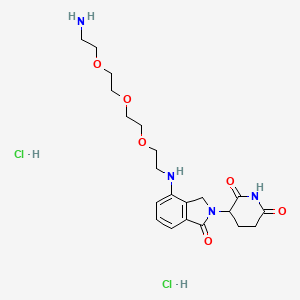
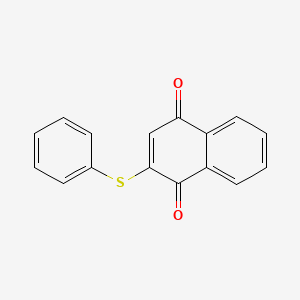
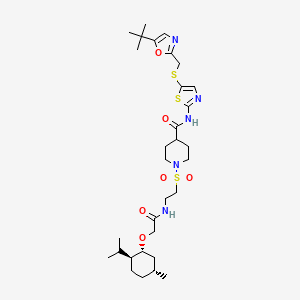
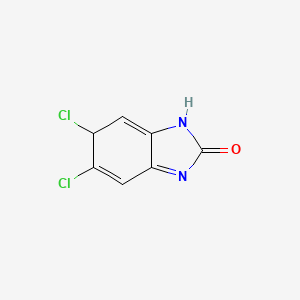
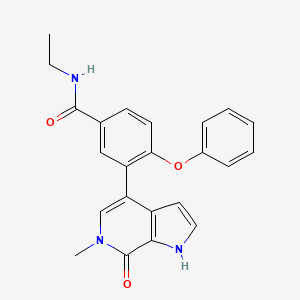
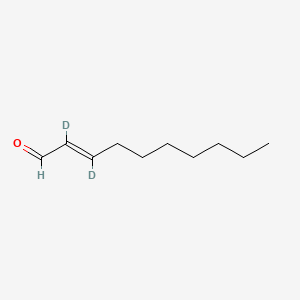
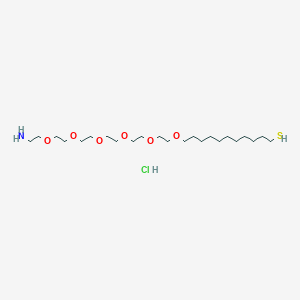
![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)
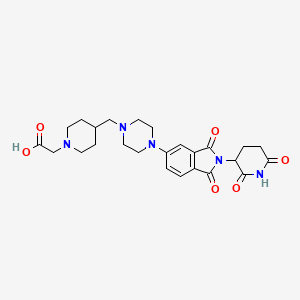
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)
